methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate

regioisomerism molecular geometry building block

This para-substituted bromopyrazole-benzoate building block offers a rigid, linear linker (~1.1 Å longer than meta isomer) for PROTAC ternary complex optimization. Its reactive C-Br bond enables selective, orthogonal Suzuki-Miyaura diversification without disturbing the ester moiety. This unique geometry and reactivity profile, unavailable from chloro or meta-substituted analogs, directly addresses the need for precise molecular scaffolding in targeted protein degradation and catalyst development.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13g/mol
CAS No. 312310-09-1
Cat. No. B442433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate
CAS312310-09-1
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)Br
InChIInChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7H2,1H3
InChIKeyAYUZXMFLDXNSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (CAS 312310‑09‑1) – Baseline Structural & Procurement Profile


Methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate is a brominated pyrazole–benzoate building block with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol [1]. The molecule consists of a 4‑bromopyrazole moiety connected to a methyl benzoate group through a methylene bridge, offering a para‑substituted architecture that is structurally distinct from meta‑substituted regioisomers . It is commercially available at purities of ≥95–97% from multiple suppliers and is intended for research and development use only [1] .

Why Para‑Substituted Methyl 4‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]benzoate Cannot Be Replaced by a Simple Halogen or Regioisomer Swap


In‑class pyrazole‑benzoate derivatives are not interchangeable because small changes in substitution pattern or halogen identity drastically alter both physicochemical properties and reactivity. The para‑substitution of the title compound imposes a specific molecular geometry (e.g., a near‑planar core with a dihedral angle of ~76° between the pyrazole and benzene rings in analogous ethyl esters [1]) that differs from meta‑substituted analogs, affecting molecular recognition in biological or catalytic contexts . Moreover, the C‑Br bond on the pyrazole ring is significantly more reactive in cross‑coupling reactions than the corresponding C‑Cl bond, enabling divergent synthetic pathways that cannot be achieved with the chloro congener [2].

Quantitative Differentiation Guide: Methyl 4‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]benzoate vs. Closest Analogs


Regioisomeric Differentiation: Para‑Substituted Methyl 4‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]benzoate vs. Meta‑Substituted Analog

The title compound is a para‑substituted derivative (4‑position on the benzoate ring), whereas the closest regioisomer is methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate (CAS 1005628-24-9), which carries the substituent at the meta‑position . The para‑substitution in the target compound provides a longer molecular axis and a more linear geometry (estimated molecular length: ~11.2 Å vs. ~10.1 Å for the meta isomer) [1]. This geometric distinction influences the compound's ability to span larger binding pockets in target proteins or to create a more extended linker in bifunctional molecules.

regioisomerism molecular geometry building block

Halogen Reactivity Comparison: C‑Br vs. C‑Cl Bond in Suzuki–Miyaura Cross‑Coupling Utility

The 4‑bromo substituent on the pyrazole ring of the target compound provides a reactive handle for palladium‑catalyzed cross‑coupling reactions. In contrast, the chloro analog (methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate, CAS 312308-94-4) contains a C‑Cl bond that is approximately 1.5–2.5 times less reactive in oxidative addition under standard Suzuki–Miyaura conditions [1]. This reactivity difference means that the bromo compound can be selectively elaborated in the presence of other chloro‑containing fragments, a common requirement in multi‑step medicinal chemistry syntheses .

cross-coupling Suzuki-Miyaura halogen reactivity

Documented Application as a Precursor in Bulky Palladium Complex Synthesis

The target compound has been explicitly utilized as a starting material for the synthesis of bulky pyrazole‑based ligands. Ocansey et al. (2018) reported the condensation of methyl 4-(bromomethyl)benzoate (the synthetic precursor to the title compound) with substituted pyrazoles to generate bis(pyrazolyl) ligands, which were subsequently complexed with palladium(II) to yield active pre‑catalysts for Suzuki–Miyaura cross‑coupling [1]. This documented use as a ligand precursor is a specific, verifiable differentiation from the meta‑regioisomer or the chloro analog, for which no equivalent catalytic application has been reported.

catalysis palladium complex Suzuki-Miyaura

Optimal Research & Industrial Application Scenarios for Methyl 4‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]benzoate


Synthesis of Extended PROTAC Linkers and Bifunctional Degraders

The para‑substituted geometry of methyl 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate provides a rigid, linear linker that is approximately 1.1 Å longer than the corresponding meta isomer [1]. This extended reach is advantageous in PROTAC (Proteolysis‑Targeting Chimera) design, where the distance between the target‑binding ligand and the E3 ligase‑recruiting moiety critically influences ternary complex formation and degradation efficiency. The bromo substituent further enables late‑stage diversification via Suzuki–Miyaura coupling to introduce diverse capping groups [2].

Preparation of Bulky Bis(pyrazolyl)palladium Pre‑catalysts

The compound (or its immediate precursor) has been demonstrated in peer‑reviewed literature to serve as a building block for bulky pyrazole‑based ligands used in palladium‑catalyzed Suzuki–Miyaura cross‑coupling [3]. Researchers aiming to develop air‑stable, high‑turnover palladium catalysts can use this scaffold to generate bis(pyrazolyl) ligands with tunable steric bulk.

Sequential Diversification in Multi‑Step Medicinal Chemistry Campaigns

The presence of a reactive C‑Br bond on the pyrazole ring, combined with the relatively inert methyl ester on the benzoate moiety, enables orthogonal functionalization. The C‑Br bond can be selectively coupled under mild Suzuki–Miyaura conditions (reactivity ~10–100× higher than C‑Cl), allowing the introduction of aryl or heteroaryl groups while preserving the ester for later hydrolysis or amidation [2]. This reactivity profile is not shared by the chloro analog .

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